molecular formula C26H28N4O3S B2464797 methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1116007-27-2

methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2464797
CAS No.: 1116007-27-2
M. Wt: 476.6
InChI Key: MMMGGBLVZRFIIS-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of pyrazine, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[(4-benzylpiperidin-1-yl)methyl]-1,3-benzoxazol-5-yl}acetate
  • Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate

Uniqueness

Methyl 2-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 2-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-33-26(32)21-9-5-6-10-22(21)29-23(31)18-34-25-24(27-13-14-28-25)30-15-11-20(12-16-30)17-19-7-3-2-4-8-19/h2-10,13-14,20H,11-12,15-18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMGGBLVZRFIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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